Acetophenone, 2-amino-2-phenyl-, hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its official designation as 2-amino-1,2-diphenylethanone hydrochloride. This nomenclature reflects the compound's fundamental structural organization, indicating the presence of two phenyl groups attached to an ethanone backbone with an amino substituent at the second carbon position. The Chemical Abstracts Service has assigned registry number 885-75-6 to this compound, providing a unique numerical identifier that ensures unambiguous identification across chemical databases and literature.

The systematic name construction follows established organic chemistry naming protocols, where the ethanone core structure serves as the parent chain. The positioning indicators "1,2-diphenyl" specify the locations of the aromatic ring substituents, while "2-amino" designates the placement of the primary amine functional group. The hydrochloride designation indicates the salt formation between the free base amine and hydrochloric acid, resulting in enhanced stability and solubility characteristics compared to the free base form.

Alternative systematic nomenclature includes the designation "ethanone, 2-amino-1,2-diphenyl-, hydrochloride" as recognized by various chemical registries. This naming convention emphasizes the ethanone functional group as the primary structural feature while maintaining clarity regarding the substitution pattern. The consistency of these naming conventions across multiple authoritative sources confirms the established systematic nomenclature for this compound.

Structural Formula and Molecular Weight Analysis

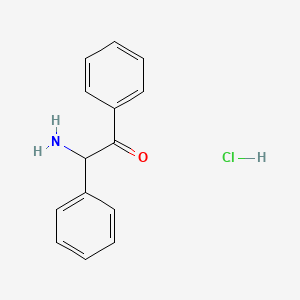

The molecular formula of this compound is definitively established as C₁₄H₁₄ClNO, representing the empirical composition of the hydrochloride salt. This formula indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, reflecting the complete molecular composition including the hydrochloride counterion. The molecular weight has been consistently determined as 247.72 grams per mole across multiple authoritative chemical databases.

Detailed molecular weight analysis reveals the contribution of individual structural components to the overall molecular mass. The organic base portion, corresponding to the formula C₁₄H₁₃NO, contributes approximately 211.26 grams per mole, while the hydrochloride formation adds 36.46 grams per mole from the associated hydrogen chloride. This molecular weight determination has been verified through computational chemistry methods and experimental analytical techniques, ensuring accuracy in chemical characterization.

The structural formula can be represented through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N.Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C14H13NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13H,15H2;1H offers a standardized representation that facilitates database searching and structural verification.

The following table summarizes the key molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| Base Formula | C₁₄H₁₃NO |

| Base Molecular Weight | 211.26 g/mol |

| Hydrochloride Addition | 36.46 g/mol |

Properties

IUPAC Name |

2-amino-1,2-diphenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQSVRYXONEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-75-6 | |

| Record name | Ethanone, 2-amino-1,2-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC33420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1,2-diphenylethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-amino-2-phenyl-, hydrochloride typically involves the reaction of acetophenone with an appropriate amine under acidic conditions. One common method is the reaction of acetophenone with aniline in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-amino-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

Acetophenone, 2-amino-2-phenyl-, hydrochloride serves as a vital building block in the synthesis of various organic compounds. It is particularly notable for its role in the formation of heterocyclic compounds and other complex organic molecules. The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form ketones or quinones.

- Reduction : This process can yield primary or secondary amines.

- Substitution : The compound can also participate in substitution reactions to create substituted acetophenone derivatives.

Biological Activities

Antifungal and Antibacterial Properties

Research has indicated that acetophenone derivatives exhibit biological activities, including antifungal and antibacterial properties. A study explored the synthesis of various derivatives and their antiproliferative activity against melanoma cells. The results showed promising activity against specific disease-relevant kinases, indicating potential therapeutic applications in oncology .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

This compound is investigated for its potential use in drug development. Its role as a precursor in synthesizing pharmaceutical intermediates makes it valuable in the pharmaceutical industry. The compound's derivatives have been studied for their efficacy against various cancer cell lines, highlighting its potential as a lead compound for new drug development .

Industrial Applications

Production of Dyes and Pigments

In addition to its applications in research and medicine, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties allow it to serve as a versatile reagent in industrial processes.

Case Study 1: Antiproliferative Activity

A notable study focused on the N-arylation of acetophenone derivatives to synthesize new compounds with potential antiproliferative activity. The synthesized compounds were screened against melanoma cells and showed varying degrees of effectiveness against specific kinases involved in cancer progression. This research underscores the significance of acetophenone derivatives in developing targeted cancer therapies .

Case Study 2: Synthesis Pathways

Another investigation detailed the synthesis pathways involving this compound. The study highlighted an improved process for synthesizing related compounds using cost-effective reagents and efficient reaction conditions. This work not only enhances the yield but also contributes to the understanding of reaction mechanisms involving this compound .

Mechanism of Action

The mechanism of action of Acetophenone, 2-amino-2-phenyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Acetophenone, 2-amino-2-phenyl-, hydrochloride with analogous compounds, focusing on structural features, physical properties, and reactivity.

Table 1: Comparative Analysis of Acetophenone Derivatives

*Inferred data based on structural analogs.

Key Comparisons:

Substituent Effects on Reactivity: The amino group at the α-position enhances nucleophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation with aldehydes) . This contrasts with unsubstituted acetophenone, which is less reactive in such transformations . Chloro substituents (e.g., in 2-amino-4'-chloroacetophenone hydrochloride) increase melting points and may reduce solubility in non-polar solvents due to enhanced intermolecular forces .

Hydrochloride Salt Impact: Hydrochloride salts improve aqueous solubility, critical for biological applications. For example, 2-aminoacetophenone hydrochloride is soluble in ethanol and methanol, facilitating its use in pharmaceutical synthesis .

Hydroxyl or chloro substituents on the aromatic ring alter electronic properties, directing electrophilic substitution reactions to specific positions .

Hazard Profiles: Chlorinated derivatives (e.g., 2-amino-4'-chloroacetophenone hydrochloride) are classified as irritants (Xi), necessitating careful handling , whereas unsubstituted acetophenone poses lower acute toxicity .

Biological Activity

Acetophenone, 2-amino-2-phenyl-, hydrochloride (CAS No. 885-75-6) is a chemical compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN\O. Structurally, it features an amino group attached to the second carbon of the phenyl ring of acetophenone, contributing to its unique reactivity and biological properties. The presence of the hydrochloride component enhances its solubility in water, making it more accessible for biological assays.

Acetophenone derivatives are known to interact with various biochemical pathways:

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or quinones and reduction to form amines or alcohols. These transformations can influence its biological activity significantly.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, which are crucial for forming more complex biologically active compounds.

Antimicrobial Properties

Research has indicated that Acetophenone derivatives possess antimicrobial activities. For instance, studies on thiosemicarbazone derivatives of acetophenone showed significant cytotoxic effects against cancer cell lines (K562), indicating potential as anticancer agents . The mechanism involved mitochondrial dysfunction leading to apoptosis.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study highlighted that certain acetophenone derivatives demonstrated effective inhibition against various fungal strains, suggesting their potential use in developing antifungal medications .

Neuropharmacological Effects

Acetophenone derivatives have been investigated for their neuropharmacological effects. Some studies suggest that they may exhibit antidepressant-like activities due to their structural similarity to known antidepressants like bupropion . This opens avenues for further exploration in treating mood disorders.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using K562 cell lines demonstrated that acetophenone derivatives could induce apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial membrane potential and glutathione depletion .

- Synthesis and Evaluation : A series of novel 2-amino thiazole derivatives were synthesized based on acetophenone structures, showing promising antibacterial and antifungal activities, reinforcing the importance of structural modifications for enhancing biological efficacy .

- Pharmacological Applications : Acetophenone has been utilized in synthesizing various pharmacologically active compounds, including those targeting central nervous system disorders. Its derivatives have shown potential as dual inhibitors in cancer therapy by affecting tubulin dynamics and histone deacetylase activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminoacetophenone | Lacks hydrochloride component | Moderate antibacterial activity |

| 2-Amino-4-phenylbutyric acid | Contains an additional carboxylic acid group | Antidepressant potential |

| 2-Amino-3-phenylpropanoic acid | Different substitution pattern | Neuropharmacological effects |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-2-phenylacetophenone hydrochloride?

Answer: The compound is synthesized via Mannich reactions , utilizing acetophenone derivatives, paraformaldehyde, and amine hydrochlorides. Key steps include:

- Ketone activation : Reacting acetophenone with paraformaldehyde under acidic conditions to form an iminium intermediate.

- Amine incorporation : Introducing the amine component (e.g., phenethylamine hydrochloride) to yield the Mannich base.

- Hydrochloride salt formation : Acidification with HCl to precipitate the final product . Example reaction conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | Ethanol or aqueous medium |

| Temperature | 60–80°C, reflux conditions |

| Catalyst | HCl or acetic acid |

Characterization of intermediates via TLC or HPLC ensures reaction progress monitoring .

Q. What analytical techniques are critical for structural confirmation of 2-amino-2-phenylacetophenone hydrochloride?

Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Tight-sealing goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Storage : Ambient temperatures (20–25°C) in airtight containers; avoid moisture to prevent hydrolysis .

- Exposure control : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .

- Emergency measures : Immediate flushing with water for eye/skin contact and access to emergency showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?

Answer: Discrepancies may arise from varying salt hydration states or impurities. Mitigation strategies:

Q. What mechanistic insights exist for the reactivity of 2-amino-2-phenylacetophenone hydrochloride in nucleophilic addition reactions?

Answer: The carbonyl group is the primary reactive site. Mechanistic studies involve:

- Kinetic experiments : Monitoring reaction rates with nucleophiles (e.g., Grignard reagents) under varying temperatures.

- Isotopic labeling : Using deuterated solvents (D₂O) to track proton exchange in the amine group .

- Computational modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity in α-bromination reactions, as seen in related acetophenone derivatives .

Q. What role does this compound play in the synthesis of bioactive agents or coordination complexes?

Answer: Applications include:

- Pharmaceutical intermediates : Serves as a precursor for cytotoxic agents (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) via Mannich reactions .

- Metal coordination : Forms stable complexes with transition metals (e.g., Cu²⁺), as demonstrated in Schiff base ligands derived from hydroxyacetophenones. These complexes are studied for catalytic or antimicrobial properties .

- Agrochemicals : Derivatives like 3’-fluoro-2’-(trifluoromethyl)acetophenone are intermediates in fungicide synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting recommendations for storage conditions (ambient vs. 2–8°C)?

Answer: Conflicting data may reflect batch-specific stability profiles. Methodological approaches:

- Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) to assess degradation kinetics.

- Analytical monitoring : Use HPLC to track impurity formation under different storage conditions .

- Crystallinity assessment : X-ray diffraction to detect polymorphic changes affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.